![molecular formula C32H26N4O4 B14669974 N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide CAS No. 50858-66-7](/img/structure/B14669974.png)
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with aminophenoxy groups, making it a valuable building block in the synthesis of high-performance polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide typically involves the nucleophilic substitution of aromatic diols with p-chloronitrobenzene, followed by catalytic reduction. The reaction is carried out in the presence of potassium carbonate (K~2~CO~3~) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then subjected to catalytic hydrazine reduction to yield the desired diamine compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale polycondensation reactions using aromatic dicarboxylic acids and diamines. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or catalytic reduction to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reducing agents: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), hydrazine (N~2~H~4~)
Substitution reagents: Halogenated compounds, Lewis acids
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s aminophenoxy groups facilitate binding to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: A related compound with similar structural features but different substitution patterns, leading to variations in reactivity and applications.
N,N,N,N-Tetraglycidyl 1,3-bis(3-aminophenoxy)benzene: Another similar compound used in the synthesis of epoxy resins with distinct mechanical and thermal properties.
Uniqueness
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide stands out due to its unique combination of aminophenoxy groups and benzene core, which imparts exceptional thermal stability, mechanical strength, and versatility in chemical reactions. These properties make it a valuable compound for advanced material synthesis and various scientific research applications .
Propriétés
Numéro CAS |
50858-66-7 |
|---|---|
Formule moléculaire |
C32H26N4O4 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
1-N,3-N-bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H26N4O4/c33-23-4-12-27(13-5-23)39-29-16-8-25(9-17-29)35-31(37)21-2-1-3-22(20-21)32(38)36-26-10-18-30(19-11-26)40-28-14-6-24(34)7-15-28/h1-20H,33-34H2,(H,35,37)(H,36,38) |
Clé InChI |
JOPIFWAMVSCJMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


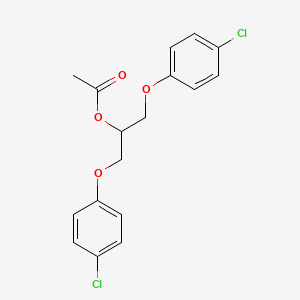
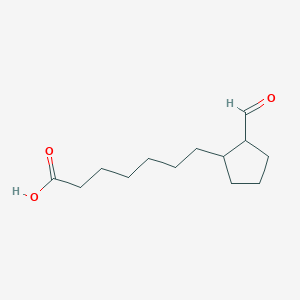
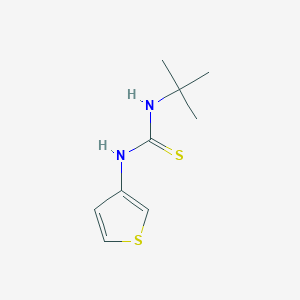
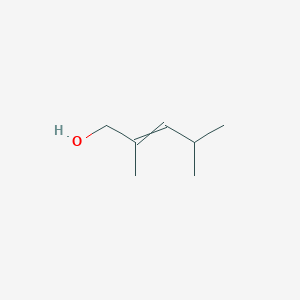

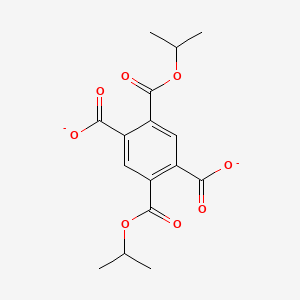
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
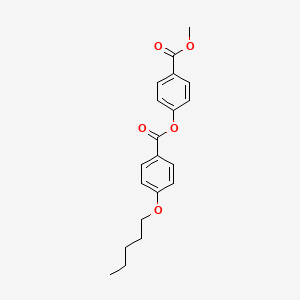

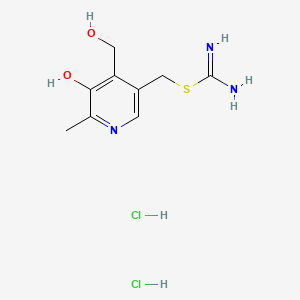
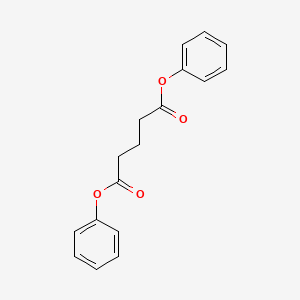
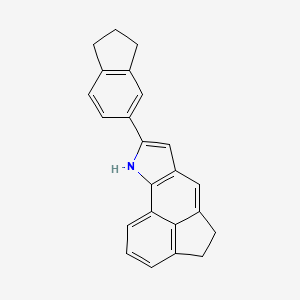
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
